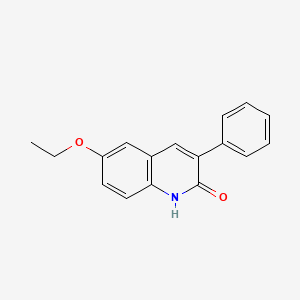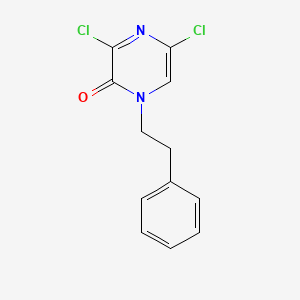
3,5-dichloro-1-phenethylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-ジクロロ-1-フェネチルピラジン-2(1H)-オンは、ピラジノン系に属する合成有機化合物です。このファミリーの化合物は、医薬品化学、農業、材料科学など、さまざまな分野で多様な生物活性と用途が知られています。
2. 製法
合成経路と反応条件
3,5-ジクロロ-1-フェネチルピラジン-2(1H)-オンの合成は、通常、フェネチルアミン誘導体とジクロロピラジン前駆体を制御された条件下で反応させることを含みます。合成に使用される一般的な試薬には以下が含まれます。
- フェネチルアミン
- 3,5-ジクロロピラジン
- パラジウムまたは銅錯体などの触媒
- エタノールまたはジメチルホルムアミド(DMF)などの溶媒
反応は通常、還流条件下、80°Cから120°Cの温度で行われ、酸化を防ぐために不活性雰囲気条件が必要になる場合があります。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化するように最適化された反応条件で、大規模なバッチ反応器を使用することが考えられます。連続フロー反応器も、より効率的な生産に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-phenethylpyrazin-2(1H)-one typically involves the reaction of a phenethylamine derivative with a dichloropyrazine precursor under controlled conditions. Common reagents used in the synthesis include:
- Phenethylamine
- 3,5-Dichloropyrazine
- Catalysts such as palladium or copper complexes
- Solvents like ethanol or dimethylformamide (DMF)
The reaction is usually carried out under reflux conditions, with temperatures ranging from 80°C to 120°C, and may require inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed for more efficient production.
化学反応の分析
反応の種類
3,5-ジクロロ-1-フェネチルピラジン-2(1H)-オンは、さまざまな化学反応を起こす可能性があります。以下が含まれます。
酸化: 過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、対応するN-オキシドに変換されます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、ピラジノン環を還元します。
置換: アミンまたはチオールなどの求核剤とのハロゲン置換反応。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸、酢酸を溶媒として使用します。
還元: 水素化リチウムアルミニウム、テトラヒドロフラン(THF)を溶媒として使用します。
置換: 求核剤(アミン、チオール)、塩基(水酸化ナトリウム)、溶媒(エタノール、DMF)。
主要な生成物
酸化: 3,5-ジクロロ-1-フェネチルピラジン-2(1H)-オンのN-オキシド。
還元: 還元されたピラジノン誘導体。
置換: さまざまな官能基を持つ置換されたピラジノン誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 特に感染症やがんの治療において、薬物開発のためのリード化合物として注目されています。
産業: 特定の特性を持つ農薬や材料の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
3,5-ジクロロ-1-フェネチルピラジン-2(1H)-オンの作用機序は、その特定の生物学的標的に依存します。一般に、ピラジノンファミリーの化合物は、酵素、受容体、またはDNAと相互作用して、生物学的経路の阻害または調節をもたらす可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- 3,5-ジクロロピラジン-2(1H)-オン
- 1-フェネチルピラジン-2(1H)-オン
- 3,5-ジクロロ-1-メチルピラジン-2(1H)-オン
独自性
3,5-ジクロロ-1-フェネチルピラジン-2(1H)-オンは、ジクロロ基とフェネチル基の両方が存在するため、他のピラジノン誘導体とは異なる化学的および生物学的特性を持つ可能性があります。これらの構造的特徴は、その反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があります。
特性
分子式 |
C12H10Cl2N2O |
|---|---|
分子量 |
269.12 g/mol |
IUPAC名 |
3,5-dichloro-1-(2-phenylethyl)pyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-8-16(12(17)11(14)15-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChIキー |
NFXCHNJDDAGZNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


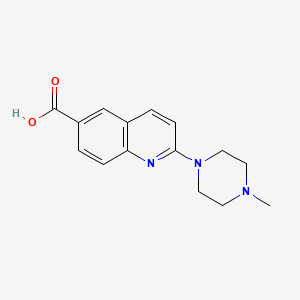
![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)
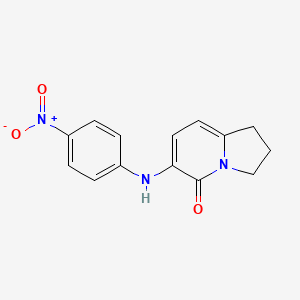
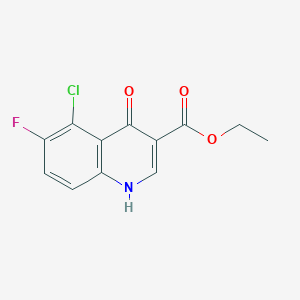
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)


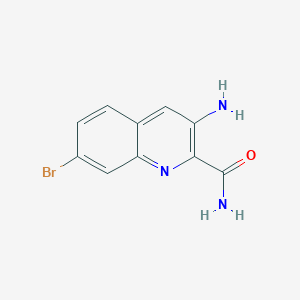
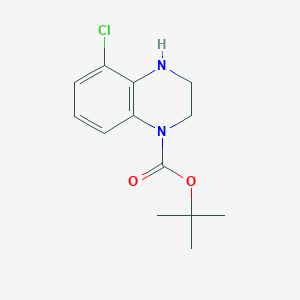

![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
